molecular formula C19H12O2 B14384209 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one CAS No. 88503-21-3

2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one

Cat. No.: B14384209
CAS No.: 88503-21-3
M. Wt: 272.3 g/mol
InChI Key: KVTOUJXIEXWYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one is a complex organic compound characterized by a fused naphthofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with benzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one stands out due to its unique structural features, which confer distinct reactivity and biological activity profiles. Its fused naphthofuran structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

88503-21-3

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-benzylidenebenzo[e][1]benzofuran-1-one

InChI

InChI=1S/C19H12O2/c20-19-17(12-13-6-2-1-3-7-13)21-16-11-10-14-8-4-5-9-15(14)18(16)19/h1-12H

InChI Key

KVTOUJXIEXWYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.